N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea
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Description
The compound “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” is a type of 1,3,4-thiadiazole derivative. These compounds have attracted attention in recent years for their use as medicines and agrochemicals . This particular compound has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of the compound consists of a benzene ring and a 1,3,5-triazine ring. All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71°. All non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization. The intermediate product, 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol, was converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Physical and Chemical Properties Analysis
The compound belongs to the monoclinic system with space group P21/c. The crystal structure was stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4) and N(3)–H(3)···Cl(1) .Mechanism of Action
Future Directions
The preliminary bioassay showed that the compound showed not only aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), but also antifungal activities against Pythium aphanidermatum (62.0%). These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-3-1-10(2-4-11)9-14-21-22-16(24-14)20-15(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJJCCSMOXSOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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